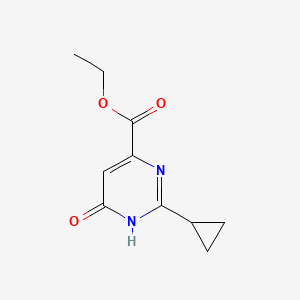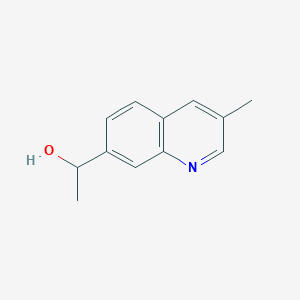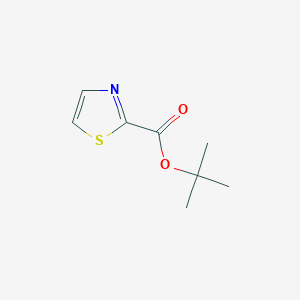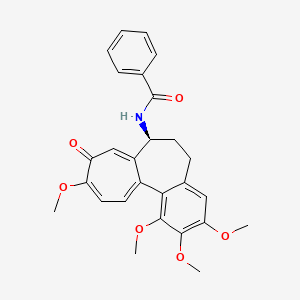
5-Bromo-6-fluoropyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoropyridine-3-sulfonyl chloride: is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.49 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a pyridine ring. It is primarily used in organic synthesis and various chemical reactions due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoropyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-fluoropyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is conducted at low temperatures, often around 0°C to 5°C, to control the exothermic nature of the reaction.
Solvent: Anhydrous solvents such as dichloromethane (CH2Cl2) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-6-fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines (R-NH2) and alcohols (R-OH) are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze electrophilic aromatic substitution reactions.
Major Products:
Sulfonamides: Reaction with amines leads to the formation of sulfonamide derivatives.
Substituted Pyridines: Electrophilic aromatic substitution reactions result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-fluoropyridine-3-sulfonyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also explored for its potential use in drug discovery and development due to its ability to form stable sulfonamide linkages with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic species to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride
- 5-Bromo-6-methylpyridine-3-sulfonyl chloride
- 5-Bromo-6-iodopyridine-3-sulfonyl chloride
Comparison: Compared to its analogs, 5-Bromo-6-fluoropyridine-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H2BrClFNO2S |
|---|---|
Poids moléculaire |
274.50 g/mol |
Nom IUPAC |
5-bromo-6-fluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(7,10)11)2-9-5(4)8/h1-2H |
Clé InChI |
AHNPWBGSXIJTFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)





![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)


![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
